(2S)-2-azaniumyl-3-pyridin-4-ylpropanoate
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Overview
Description
The compound with the identifier “(2S)-2-azaniumyl-3-pyridin-4-ylpropanoate” is a chemical substance listed in the PubChem database. This compound is known for its unique properties and applications in various scientific fields. It is essential to understand its preparation methods, chemical reactions, scientific research applications, mechanism of action, and how it compares with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-azaniumyl-3-pyridin-4-ylpropanoate involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the use of specific reagents and catalysts under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes to ensure high efficiency and cost-effectiveness. These methods often involve continuous flow reactors, automated systems, and stringent quality control measures to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-azaniumyl-3-pyridin-4-ylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.
Scientific Research Applications
(2S)-2-azaniumyl-3-pyridin-4-ylpropanoate has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed to investigate biological pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has industrial applications in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-azaniumyl-3-pyridin-4-ylpropanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S)-2-azaniumyl-3-pyridin-4-ylpropanoate include those with related chemical structures and properties. These compounds may share similar functional groups, reactivity, and applications.
Uniqueness: this compound stands out due to its unique combination of properties, such as its reactivity, stability, and specific interactions with molecular targets. These characteristics make it valuable for various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications
Properties
IUPAC Name |
(2S)-2-azaniumyl-3-pyridin-4-ylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFVANSXYKWQOT-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C[C@@H](C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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